REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.CCCCCC.[Cl:19][C:20]1[CH:21]=[C:22]([CH2:27][C:28]([O:30][CH3:31])=[O:29])[CH:23]=[CH:24][C:25]=1[Cl:26].[Li+].CC([N-]C(C)C)C.C(Br)C=C>O1CCCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:27]([CH2:7][CH:5]=[CH2:6])[C:28]([O:30][CH3:31])=[O:29])[CH:23]=[CH:24][C:25]=1[Cl:26] |f:4.5|
|
Name
|
|
Quantity
|
1.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.68 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under an atmosphere of Nitrogen for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 10 min of stirring
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled back to −78° C.
|
Type
|
WAIT
|
Details
|
In 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed back to 0° C
|
Type
|
STIRRING
|
Details
|
After 1 hr of stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide an orange oil
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
WASH
|
Details
|
on a silica gel column (gradient elution, 0-10% EtOAc/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C(=O)OC)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |